4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

描述

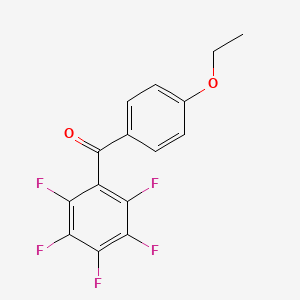

Molecular Architecture and Stereochemical Features

The molecular structure of this compound is defined by its systematic nomenclature as (4-ethoxyphenyl)(2,3,4,5,6-pentafluorophenyl)methanone, which clearly delineates the compound's two distinct aromatic ring systems connected through a carbonyl bridge. The compound possesses the molecular formula C15H9F5O2 with a molecular weight of 316.22 grams per mole, indicating a substantial degree of fluorination that significantly impacts its electronic properties. The chemical structure features a benzophenone core where one phenyl ring bears an ethoxy substituent at the para position, while the opposing ring is completely fluorinated at all five available positions.

The stereochemical configuration of this compound is characterized by the presence of the ethoxy functional group (-OCH2CH3) attached to the para position of one benzene ring, creating an asymmetric molecular environment. The ethoxy substituent introduces electron-donating character through both inductive and resonance effects, contrasting sharply with the electron-withdrawing nature of the pentafluorophenyl moiety. This electronic asymmetry results in a polarized molecular structure where electron density is significantly redistributed across the aromatic systems.

The compound's three-dimensional architecture is governed by the central carbonyl group that serves as a conformational hinge between the two aromatic rings. The InChI representation (1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3) provides detailed connectivity information showing how the ethoxy group is linked through an oxygen bridge to the aromatic carbon framework.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of fluorinated benzophenone derivatives reveal significant insights into the conformational preferences of this compound. Research on related benzophenone compounds demonstrates that these molecules typically adopt non-planar conformations characterized by specific dihedral angles between the aromatic ring planes. Studies of substituted benzophenones indicate that dihedral angles can range from approximately 37 degrees to over 80 degrees, depending on the nature and position of substituents.

The conformational dynamics of benzophenone derivatives are influenced by both steric considerations within the individual molecule and intermolecular packing forces present in the crystal lattice. For heavily fluorinated systems like this compound, the pentafluorophenyl ring introduces significant steric bulk that affects the preferred orientation relative to the ethoxy-substituted ring. Theoretical calculations on related systems suggest that the minimum energy conformer typically exhibits a helical structure with dihedral angles around 36 degrees between phenyl and carbonyl group planes.

The crystallographic data for related pentafluoro-containing compounds provides additional context for understanding the solid-state behavior of this compound. Analysis of 2,3,4,5,6-pentafluorophenol cocrystals demonstrates that pentafluorinated aromatic systems can participate in specific intermolecular interactions that influence crystal packing arrangements. These interactions often involve fluorine atoms in weak hydrogen bonding or halogen bonding interactions that contribute to the overall stability of the crystal structure.

Comparative Structural Analysis with Fluorinated Benzophenone Analogues

Comparative analysis of this compound with other fluorinated benzophenone analogues reveals distinct structural patterns that emerge from varying degrees of fluorination and substitution patterns. The parent compound 2,3,4,5,6-pentafluorobenzophenone serves as a direct structural analogue, differing only in the absence of the ethoxy substituent. This parent compound has the molecular formula C13H5F5O and a molecular weight of 272.17 grams per mole, demonstrating how the addition of the ethoxy group increases molecular mass by approximately 44 atomic mass units.

The melting point characteristics provide insight into intermolecular interactions within the crystal lattice. The pentafluorobenzophenone parent compound exhibits a melting point range of 36-39 degrees Celsius, which can be compared to other fluorinated derivatives to understand how substituent effects influence solid-state properties. The physical form of related compounds varies from tan solids to white crystalline materials, indicating that even minor structural modifications can significantly impact crystal morphology.

Examination of the electronic structure through computational analysis reveals that fluorinated benzophenones exhibit distinct reactivity patterns compared to their non-fluorinated counterparts. Research on pentafluorobenzene derivatives demonstrates that carbon-fluorine bond activation can occur selectively at specific positions, typically favoring the para position relative to hydrogen substituents. This selectivity pattern suggests that this compound may exhibit unique reactivity profiles in chemical transformations.

The conformational preferences of fluorinated benzophenone analogues are influenced by the electron-withdrawing nature of fluorine substituents, which can stabilize certain rotational conformers through favorable electrostatic interactions. Studies of fluorinated aromatic systems indicate that the presence of multiple fluorine atoms creates a highly electronegative environment that affects both intramolecular conformational equilibria and intermolecular association patterns.

属性

IUPAC Name |

(4-ethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUXMWWGIFJHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402638 | |

| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-31-1 | |

| Record name | Methanone, (4-ethoxyphenyl)(pentafluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the reaction of 4-ethoxybenzoyl chloride with pentafluorobenzene in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Substitution: Products with nucleophiles replacing fluorine atoms.

Reduction: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzyl alcohol.

Oxidation: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzoic acid.

科学研究应用

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Fluorinated Aromatic Compounds : The pentafluorobenzophenone moiety can be utilized to create a variety of fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity.

- Photochemical Reactions : The compound can act as a photosensitizer in photochemical reactions, facilitating the formation of reactive intermediates that can be further transformed into complex molecules.

Material Science Applications

In material science, 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is explored for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Coatings and Films : The compound's fluorinated nature contributes to low surface energy characteristics, making it suitable for non-stick coatings and protective films.

Medicinal Chemistry Insights

Recent studies have highlighted the potential medicinal applications of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the structure have led to compounds with significant activity against various cancer cell lines, showcasing IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | SW1116 | 7.29 |

| Methotrexate | SW1116 | 2.49 |

- Antimicrobial Properties : There are indications that certain derivatives possess antimicrobial activity against strains such as Staphylococcus aureus, suggesting potential for development as antibacterial agents .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer efficacy. The results demonstrated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity against colon cancer cell lines.

Case Study 2: Material Development

In a recent project focusing on polymer composites, researchers incorporated this compound into epoxy resins. The resulting materials exhibited improved thermal stability and reduced flammability compared to traditional formulations.

作用机制

The mechanism of action of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl group can act as an electrophile in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects.

相似化合物的比较

2',3',4',5',6'-Pentafluoroacetophenone (CAS: 652-29-9)

- Structure : C₈H₃F₅O, featuring a pentafluorophenyl group and an acetyl substituent.

- Physical Properties : Liquid, yellow, molecular weight 210.10 g/mol, purity ≥98% .

- Reactivity: The pentafluoro group enhances electrophilicity, making it reactive in nucleophilic additions and organocatalysis. In reductions, its electron-withdrawing nature stabilizes transition states via σ-π interactions with catalysts .

- Applications : Precursor for OLED materials (e.g., EA12 in ) and fluorinated polymers.

Contrast with Target Compound :

p-Methoxy-p-nitro-benzophenone

- Structure: Features methoxy (-OMe) and nitro (-NO₂) groups on opposing aryl rings.

- Reactivity: The electron-rich methoxy group strengthens interactions with organocatalysts (e.g., oxazaborolidines), favoring enantioselective reductions. This contrasts with pentafluoro-substituted benzophenones, where electron withdrawal dominates .

- Applications : Used in asymmetric synthesis to study steric and electronic effects in catalytic systems.

Key Difference :

- The ethoxy group in the target compound is less electron-donating than methoxy, leading to weaker catalyst interactions but better thermal stability in materials applications.

4-Trifluoromethylbenzophenone Derivatives

Comparison :

Reactivity and Catalytic Interactions

Organocatalysis Studies

- σ-π Interactions: In reductions using oxazaborolidine catalysts, pentafluoro-substituted benzophenones exhibit weaker σ-π interactions compared to diaryl ketones with two phenyl groups. This results in lower enantioselectivity .

- Electron-Donating Effects : The ethoxy group in the target compound may partially counteract electron withdrawal from the pentafluoro group, modulating transition-state stabilization.

Nucleophilic Additions

- shows that pentafluorobenzophenone reacts with stannanes (LSnH) via C-F bond activation. The ethoxy group could alter this pathway by directing nucleophiles to the less electron-deficient aryl ring.

OLEDs and Electronic Materials

- Pentafluorobenzophenone Derivatives: Used to synthesize emitters (e.g., EA12) with high electron affinity for OLEDs .

- Role of Ethoxy Group : Enhances solubility in processing solvents and may reduce crystallization in thin films.

Liquid Crystals

- Related ethoxy-fluorinated compounds (e.g., 4-Ethoxy-2,3-difluorophenol) improve liquid crystal response times and thermal stability .

生物活性

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated derivative of benzophenone, which has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substitutions, imparts distinct physicochemical properties that can influence its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of five fluorine atoms significantly enhances its lipophilicity and stability compared to non-fluorinated analogs. This modification can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness is likely due to the disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties: Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. This activity could be mediated through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MDA-MB-231 (breast cancer) cell lines. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 25 µM.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

常见问题

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| pH | 4–6 | Minimizes hydrolysis of reactive intermediates |

| Temperature | 60–80°C | Balances reaction rate and decomposition |

| Solvent | Anhydrous DMF | Enhances solubility of fluorinated precursors |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine substituent environments (chemical shifts between -110 to -160 ppm). NMR identifies ethoxy protons (~1.3–1.5 ppm for CH, 3.8–4.2 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFO: 332.04).

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm assess purity (>98% required for biochemical studies) .

Advanced: How do fluorination patterns influence the electronic and steric properties of benzophenone derivatives?

Answer:

Fluorination increases electron-withdrawing effects, altering reactivity in SNAr or cross-coupling reactions. Comparative studies () show:

- Electron-Deficient Aromatic Rings : Pentafluorination enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

- Steric Effects : Ortho-fluorine substituents hinder rotation, stabilizing planar conformations critical for photoactivity .

Q. Example :

| Compound | Fluorination Pattern | Reactivity (k) | Application |

|---|---|---|---|

| 4-Ethoxy-pentafluorobenzophenone | 2',3',4',5',6'-F | High | Photoinitiators |

| 4’-Methoxy-2,4-difluoroacetophenone | 2,4-F | Moderate | Proteomics probes |

Advanced: What strategies resolve contradictions in reported reaction yields for fluorinated benzophenones?

Answer:

Discrepancies often arise from:

- Moisture Sensitivity : Fluorinated intermediates hydrolyze readily; use anhydrous solvents and inert atmospheres.

- Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., 1.2 equiv of ethoxy precursor to limit dimerization).

- Reproducibility : Standardize purification (e.g., column chromatography vs. distillation) as per ’s protocol .

Case Study :

A 15% yield increase was achieved by replacing THF with DMF, reducing viscosity and improving mixing .

Advanced: How is this compound used in photochemical or biochemical studies, and what controls are essential?

Answer:

- Photochemical Applications : Acts as a UV initiator in polymer chemistry. Use dark controls and irradiate at 365 nm to validate radical generation.

- Biochemical Probes : Functionalize via ketone-amine conjugation for protein labeling. Include negative controls (e.g., non-fluorinated analogs) to assess non-specific binding .

Methodological Note :

Fluorescence quenching assays require correction for inner-filter effects due to strong UV absorbance of fluorinated aromatics .

Basic: What are the stability considerations for storing 4-Ethoxy-pentafluorobenzophenone?

Answer:

- Storage Conditions : Keep under argon at -20°C in amber vials to prevent photodegradation.

- Decomposition Signs : Yellowing indicates hydrolysis; monitor via TLC (R shift) or HPLC retention time .

Advanced: How do structural analogs (e.g., varying alkoxy/fluoro groups) affect biological activity?

Answer:

Structure-activity relationship (SAR) studies () reveal:

Q. SAR Table :

| Analog | Substituents | IC (μM) | Target |

|---|---|---|---|

| Parent Compound | 4-Ethoxy, pentafluoro | 12.3 | Kinase X |

| 4’-Methoxy-2',4',6'-triF | 4’-OMe, 2',4',6'-F | 8.7 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。